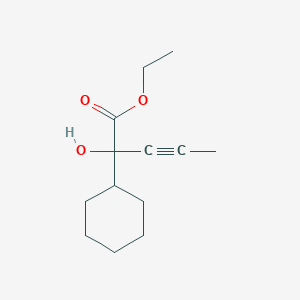
3,3'-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes pyridine rings and silicon atoms
Preparation Methods
The synthesis of 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with silicon-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine is unique due to its silicon-containing structure and the presence of pyridine rings. Similar compounds include:
Tetramethylbutane: A hydrocarbon with a highly branched structure.
2,2,7,7-Tetramethyl-3,5-octadiyne: Known for its reactivity in organic synthesis.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in metal-catalyzed reactions.
These compounds share some structural features but differ in their specific applications and reactivity.
Properties
CAS No. |
92933-35-2 |
|---|---|
Molecular Formula |
C18H26N2O2Si2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(1,2-dipyridin-3-yl-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C18H26N2O2Si2/c1-23(2,3)21-17(15-9-7-11-19-13-15)18(22-24(4,5)6)16-10-8-12-20-14-16/h7-14H,1-6H3 |
InChI Key |
QYZKNFQCBLMHHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C(C1=CN=CC=C1)O[Si](C)(C)C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


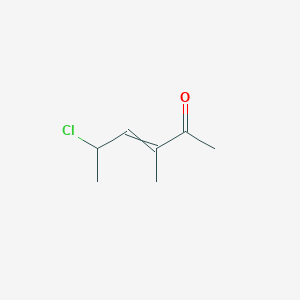
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
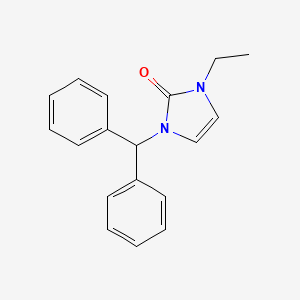
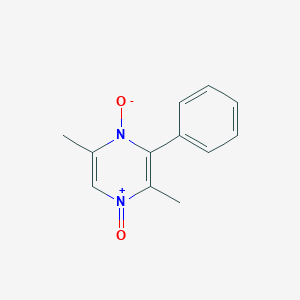
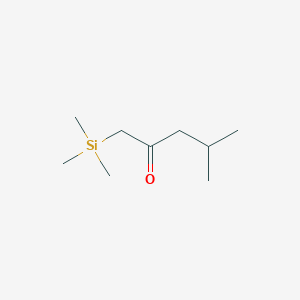

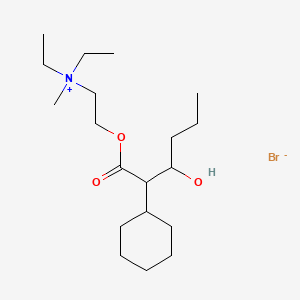
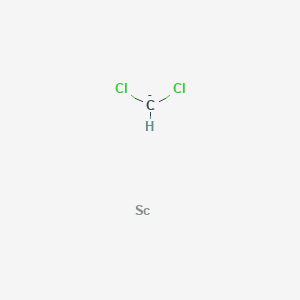
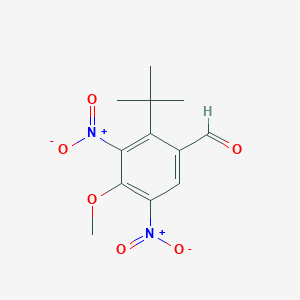
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)



